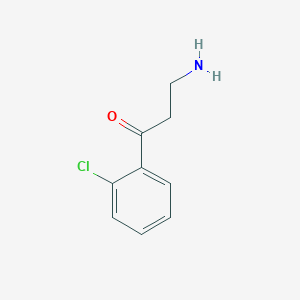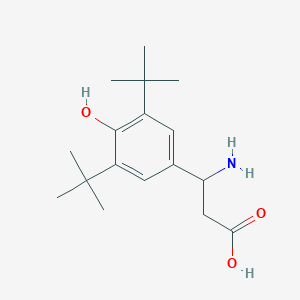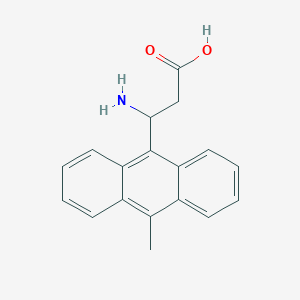
3-metoxi-2,3-dihidro-1H-inden-1-amina
Descripción general
Descripción
3-methoxy-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group (-OCH3) attached to the indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring The amine group (-NH2) is attached to the first carbon of the indene ring
Aplicaciones Científicas De Investigación
3-methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
3-Methoxy-2,3-dihydro-1H-inden-1-amine primarily targets the 5-HT2A receptors . These receptors are a subtype of serotonin receptors found in the central nervous system and are involved in various neurological processes, including mood regulation, cognition, and perception .
Mode of Action
The compound acts as an agonist at the 5-HT2A receptors. Upon binding to these receptors, it mimics the action of serotonin, leading to the activation of intracellular signaling pathways. This interaction results in changes in neuronal activity, which can influence mood, perception, and cognition .
Biochemical Pathways
Activation of 5-HT2A receptors by 3-methoxy-2,3-dihydro-1H-inden-1-amine triggers the phosphoinositide signaling pathway . This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to various downstream effects, including changes in gene expression and neuronal excitability .
Pharmacokinetics
The pharmacokinetics of 3-methoxy-2,3-dihydro-1H-inden-1-amine involve its absorption, distribution, metabolism, and excretion (ADME) properties:
Result of Action
At the molecular level, the activation of 5-HT2A receptors by 3-methoxy-2,3-dihydro-1H-inden-1-amine leads to increased intracellular calcium levels and activation of PKC. These changes result in altered neuronal firing patterns and neurotransmitter release. At the cellular level, this can enhance synaptic plasticity and modulate neural circuits involved in mood and cognition .
Action Environment
The efficacy and stability of 3-methoxy-2,3-dihydro-1H-inden-1-amine can be influenced by various environmental factors:
- Presence of enzymes : Enzymatic activity in the liver and other tissues can influence the metabolism and clearance of the compound, affecting its overall bioavailability and duration of action .
: Source information derived from general knowledge on indene derivatives and their pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2,3-dihydro-1H-inden-1-amine can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 4-nitro-3-phenylbutanoic acid, followed by reduction and functional group transformations. The general steps are as follows:
Cyclization: The precursor 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction: The nitromethylindanone is reduced to the corresponding alcohol.
Dehydration: The alcohol is dehydrated to form nitromethylindene.
Hydrogenation: The nitromethylindene is hydrogenated over palladium on carbon (Pd/C) to yield the amine.
Industrial Production Methods
Industrial production of 3-methoxy-2,3-dihydro-1H-inden-1-amine typically involves similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as minimizing hazardous reagents and solvents, is often emphasized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or other alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-inden-1-amine: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-methoxy-1H-indene: Lacks the amine group, affecting its biological activity and applications.
3-methoxy-2,3-dihydro-1H-inden-2-amine: The position of the amine group is different, leading to variations in reactivity and binding properties.
Uniqueness
3-methoxy-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
3-methoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-9(11)7-4-2-3-5-8(7)10/h2-5,9-10H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKSGBLLRQUWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283265 | |
| Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78407-14-4 | |
| Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78407-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Amino-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]propanoic acid](/img/structure/B1660479.png)



